5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
Preparation Methods
The synthesis of 5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent functionalization. Common synthetic routes include:
Formation of the Imidazo[1,2-b]pyridazine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: The core structure is then functionalized with various substituents, including the piperidin-1-yl and sulfonyl groups, through nucleophilic substitution reactions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of high-throughput screening and automated synthesis techniques.
Chemical Reactions Analysis
5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It has shown potential as a kinase inhibitor, particularly targeting TAK1 kinase, which is implicated in multiple myeloma.
Biology: The compound’s ability to inhibit specific kinases makes it a valuable tool for studying signal transduction pathways and cellular processes.
Mechanism of Action
The mechanism of action of 5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves the inhibition of specific kinases, such as TAK1. This inhibition occurs through binding to the kinase’s active site, preventing phosphorylation and subsequent signal transduction. The compound’s structure allows it to interact with key amino acid residues in the kinase, leading to its inhibitory effects .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-b]pyridazine derivatives, which also exhibit kinase inhibitory activity. 5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific substituents, which confer enhanced potency and selectivity . Other similar compounds include:
Imidazo[1,2-b]pyridazine derivatives with different substituents: These compounds may have varying degrees of activity and selectivity based on their functional groups.
Other kinase inhibitors: Compounds such as takinib, which also inhibit TAK1 but with different potency and selectivity profiles.
Properties
Molecular Formula |
C20H21N5O5S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
5-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C20H21N5O5S/c1-23-16-12-15(2-3-17(16)30-20(23)26)31(27,28)24-9-6-14(7-10-24)13-29-19-5-4-18-21-8-11-25(18)22-19/h2-5,8,11-12,14H,6-7,9-10,13H2,1H3 |
InChI Key |
MEPPCDMSYUPLMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)COC4=NN5C=CN=C5C=C4)OC1=O |
Origin of Product |
United States |
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